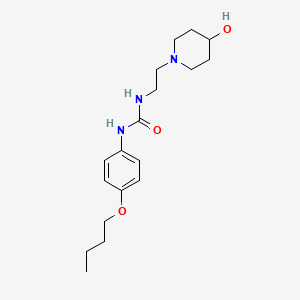
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, commonly known as BPIP, is a small molecule that has gained significant interest in scientific research due to its various biochemical and physiological effects. BPIP is a potent inhibitor of the protein-protein interaction between the transcription factors, EWS and RNA polymerase II, which play a crucial role in the development of cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Devices
The research by Lock et al. (2004) discusses the self-assembly of molecular devices using urea-linked cyclodextrin, similar in structure to the queried compound. They investigated the photoisomerization process in binary complexes involving similar compounds, leading to the formation of molecular devices that have applications in molecular recognition and self-assembly processes. This highlights the potential use of urea derivatives in the development of molecular devices with intricate functionalities Lock et al., 2004.
Corrosion Inhibition
Mistry et al. (2011) studied the corrosion inhibition performance of urea derivatives, specifically 1,3,5-triazinyl urea derivatives, on mild steel in acidic solutions. Although not the exact compound queried, the research demonstrates the significance of urea derivatives in industrial applications, particularly in protecting metal surfaces from corrosion Mistry et al., 2011.
Metabolism and Pharmacokinetics
Wan et al. (2019) conducted an in-depth study on the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, which has structural similarities to the queried compound. This research provides valuable insights into the metabolism of urea derivatives and their pharmacokinetic profiles, essential for drug development and understanding the compound's behavior in biological systems Wan et al., 2019.
Chemical Synthesis
Thalluri et al. (2014) demonstrated the synthesis of ureas using a Lossen rearrangement, emphasizing the versatility of urea compounds in chemical synthesis. The research underlines the potential of such compounds in creating a variety of chemical structures, which can be foundational in drug development and other chemical industries Thalluri et al., 2014.
Antimicrobial and Antiproliferative Activities
Sharma et al. (2004) and Al-Sanea et al. (2018) explored the antimicrobial and antiproliferative activities of urea derivatives, indicating the potential of these compounds in therapeutic applications, such as treating infections and cancer Sharma et al., 2004; Al-Sanea et al., 2018.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXLZONQBEFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

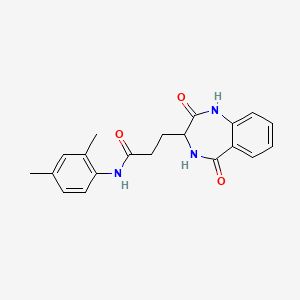
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
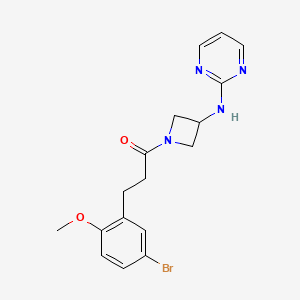
![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
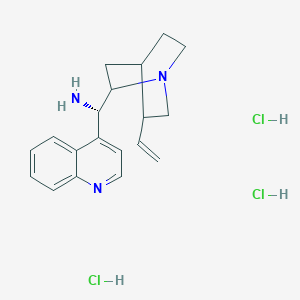
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
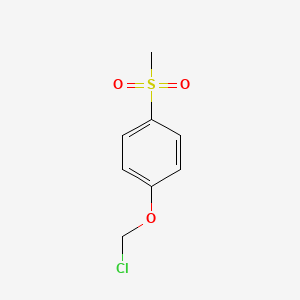
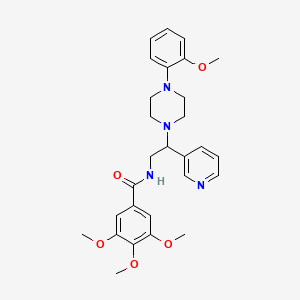
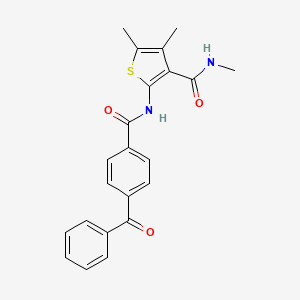
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)